Pentan-3-ylhydrazine, also known as 1-(pentan-3-yl)hydrazine or 3-pentanoylhydrazine, is an organic compound with the molecular formula C5H13N2. This compound features a hydrazine functional group, which is characterized by the presence of two nitrogen atoms connected by a single bond, with one of the nitrogen atoms attached to a pentan-3-yl group. The structural formula can be represented as:
Pentan-3-ylhydrazine is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactive hydrazine moiety.
These reactions make pentan-3-ylhydrazine a versatile intermediate in organic synthesis.
Pentan-3-ylhydrazine exhibits potential biological activities that are of interest in pharmacological research. Studies have indicated that hydrazine derivatives can show anticancer properties. For instance, modifications of hydrazine structures have been evaluated for their ability to inhibit cancer cell growth through mechanisms involving enzyme inhibition and interaction with cellular pathways . The biological activity of pentan-3-ylhydrazine may be attributed to its ability to form hydrazone derivatives, which can interact with various biological targets.
Pentan-3-ylhydrazine can be synthesized through several methods:
These synthetic routes allow for the production of pentan-3-ylhydrazine with varying degrees of purity and yield.
Pentan-3-ylhydrazine has several applications across different fields:
Research on pentan-3-ylhydrazine has focused on its interactions with biological molecules. Studies have shown that it can form complexes with metal ions and participate in nucleophilic addition reactions with aldehydes and ketones to produce hydrazones. These interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic effects .
Pentan-3-ylhydrazine can be compared with several similar compounds based on their structural and functional characteristics:
Compound | Structure Type | Notable Properties |
---|---|---|
3-Pentanylhydrazine | Hydrazine derivative | Similar reactivity; used in organic synthesis |
Hydrazine (diaminomethane) | Simple hydrazine | More reactive; widely used as a reducing agent |
1-Ethylpropylhydrazine | Hydrazine derivative | Exhibits biological activity; studied for drug development |
These compounds share a similar hydrazine functional group but differ in their alkyl substituents, which influences their reactivity and applications .
The discovery of Pentan-3-ylhydrazine is intertwined with advancements in hydrazine chemistry during the late 20th and early 21st centuries. Hydrazine derivatives gained prominence as intermediates in pharmaceuticals and agrochemicals, driven by their utility in forming nitrogen-nitrogen bonds and heterocyclic frameworks. While the exact synthesis date of Pentan-3-ylhydrazine remains undocumented in public literature, its registration in chemical databases (e.g., PubChem CID 45933890) in 2010 marks its formal entry into scientific discourse. Early methodologies for analogous compounds, such as bis(pyrazol-3-yl) ligands, relied on hydrazine hydrate reactions with diketones or acetylene derivatives. These precedents likely informed later synthetic routes for branched alkylhydrazines like Pentan-3-ylhydrazine.
The compound’s emergence aligns with industrial demands for structurally diverse hydrazines, particularly in asymmetric synthesis and catalysis. For instance, patents describing (S)-(tetrahydrofuran-3-yl)hydrazine synthesis highlight innovations in minimizing toxic reagents (e.g., methyl hydrazine), which may have indirectly influenced safer protocols for Pentan-3-ylhydrazine production.
Pentan-3-ylhydrazine adheres to IUPAC naming conventions, emphasizing substituent position and parent hydrazine structure. The systematic name pentan-3-ylhydrazine specifies a five-carbon alkyl chain (pentyl) branched at the third carbon, attached to the hydrazine group ($$ \text{NH}2\text{NH}2 $$). Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | Pentan-3-ylhydrazine | |
CAS Registry Number | 1211764-55-4 | |
Molecular Formula | $$ \text{C}5\text{H}{13}\text{N}_2 $$ | |
SMILES | CC(C)CCNN | |
European Community Number | 814-586-8 |
Synonyms such as (Pent-3-yl)hydrazine and Pentan-3-ylhydrazine dihydrochloride (for its salt form) reflect its versatility in different chemical contexts. The dihydrochloride derivative (CID 45933890) is frequently employed in synthetic applications due to enhanced stability.
Pentan-3-ylhydrazine belongs to the alkylhydrazine family, where a hydrocarbon chain replaces one hydrogen atom in hydrazine ($$ \text{NH}2\text{NH}2 $$). Its structure distinguishes it from:
The pentan-3-yl group introduces steric effects that influence reactivity. For example, branching at the third carbon may hinder nucleophilic attack at the hydrazine nitrogen, compared to linear analogs. This structural nuance is critical in designing regioselective reactions, such as cyclizations to form pyrazoles or triazoles.
The table underscores how substituent identity dictates functional utility. Pentan-3-ylhydrazine’s alkyl chain enhances lipophilicity, making it suitable for reactions requiring non-polar intermediates.